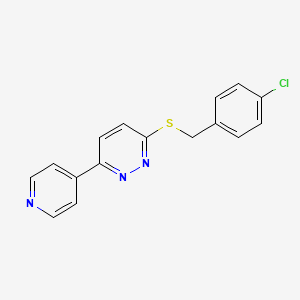
3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its systematic name, molecular formula, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Water Oxidation Catalysts
Compounds with pyridazine derivatives have been explored for their effectiveness in water oxidation processes, a crucial reaction for sustainable energy solutions. For instance, a study involving the synthesis of dinuclear complexes using a related pyridazine ligand demonstrated significant oxygen evolution activity in aqueous solutions, indicating the potential of such complexes in catalyzing water oxidation reactions. This research opens avenues for developing efficient and sustainable catalysts for water splitting and renewable energy applications (Zong & Thummel, 2005).
Metal-Organic Frameworks and Self-Assembly
Pyridazine derivatives have shown the ability to coordinate with metals, leading to the self-assembly of complex structures. A notable example includes the synthesis of grid-like metal complexes through the coordination of 3,6-di(pyridin-2-yl)pyridazines with copper(I) or silver(I) ions, highlighting the compound's potential in constructing novel metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and separation technologies (Hoogenboom, Moore, & Schubert, 2006).
Anticancer Research
The structural moiety of "3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine" has been implicated in the synthesis of compounds with potential anticancer properties. For instance, the synthesis of novel fluoro-substituted benzo[b]pyran derivatives demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting the utility of pyridazine derivatives in developing new anticancer agents (Hammam et al., 2005).
Antibacterial Agents
Research into heterocyclic compounds containing sulfonamido moieties, which are structurally related to pyridazine, has led to the discovery of new antibacterial agents. These compounds have been synthesized and tested for their antibacterial activity, with several showing high effectiveness against bacterial strains, underscoring the potential of pyridazine derivatives in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Herbicidal Applications
Pyridazine derivatives have also been explored for their herbicidal activities. A study on 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives revealed their potential in completely inhibiting chlorophyll at low concentrations and exhibiting significant herbicidal activities against dicotyledonous plants, showcasing the utility of such compounds in agricultural applications (Xu et al., 2008).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. This includes understanding its toxicity, flammability, environmental impact, and safe handling procedures.
将来の方向性
Future directions could involve further studies to better understand the compound’s properties, potential applications, and synthesis methods.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. It’s always a good idea to consult a chemistry professional or a trusted source for more detailed and specific information.
特性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOFBQGFQQKKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)
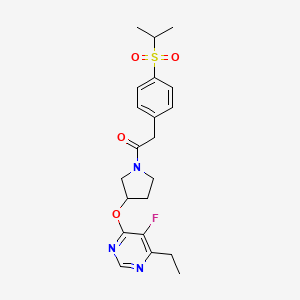
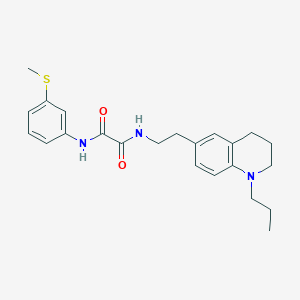
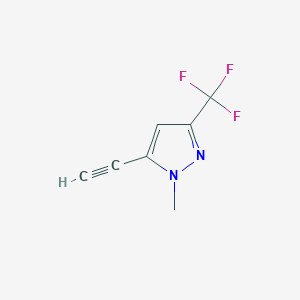
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)
![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)
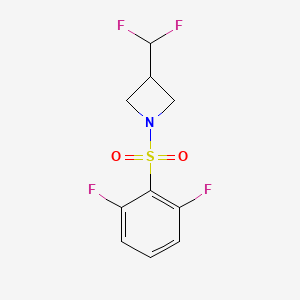
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)
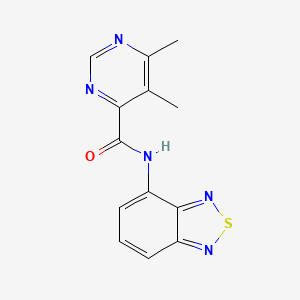
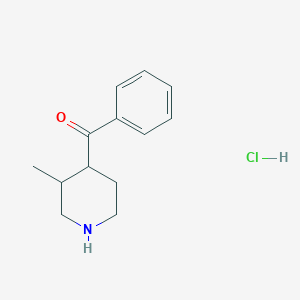
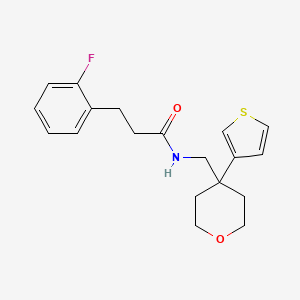
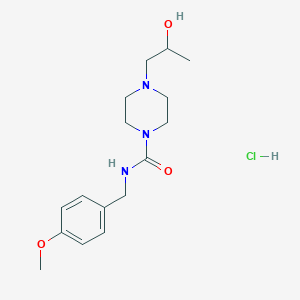
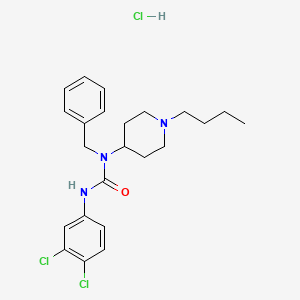
![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)